(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted with a carbohydrazide moiety. This scaffold is frequently explored for its pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-25-16-7-6-12(9-17(16)24-2)14-10-15(21-20-14)18(23)22-19-11-13-5-4-8-26-13/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTERSNQHGJFKHJ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its complex structure, which includes a furan ring and various substituents that enhance its pharmacological potential. The following sections delve into its biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : C18H18N4O4
- Molecular Weight : 354.36 g/mol
- CAS Number : 1285603-88-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the compound . In vitro evaluations have demonstrated significant activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | |
| Escherichia coli | 1.5 μg/mL | |
| Candida albicans | 1.0 μg/mL |
The compound exhibited synergistic effects when tested in combination with standard antibiotics such as ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains of bacteria and fungi .
The proposed mechanism of action for (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves:
- Inhibition of Biofilm Formation : The compound significantly reduces biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity .
- Cell Membrane Disruption : Studies suggest that the compound may disrupt bacterial cell membranes, leading to cell lysis and death .
Anti-inflammatory Activity
In addition to antimicrobial properties, this pyrazole derivative has shown promising anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Synergistic Effects with Antibiotics : A study demonstrated that the compound when used alongside ciprofloxacin resulted in a lower MIC against resistant strains of Staphylococcus aureus, suggesting its role as an adjuvant therapy .
- Biofilm Inhibition : Another study reported that this compound effectively inhibited biofilm formation at concentrations lower than those required for antimicrobial activity, indicating a dual mechanism of action .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural components. Modifications to the phenyl and furan rings can enhance potency and selectivity against specific pathogens. For instance:
- The presence of electron-donating groups on the aromatic rings has been linked to increased antimicrobial activity.
- Alterations in the hydrazone linkage can affect the compound's ability to penetrate bacterial membranes.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H19N3O3
- Molecular Weight : 275.33 g/mol
The structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the furan moiety and ethoxy and methoxy substituents enhances its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit antimicrobial properties. In a study evaluating various pyrazole derivatives, including those similar to (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, significant antimicrobial activity was observed against a range of pathogens. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Potential
Pyrazole derivatives have shown promise in anticancer research. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. Studies on related pyrazole-based compounds have reported cytotoxic effects against various cancer cell lines, highlighting the potential for (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide in cancer therapeutics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds with similar structures have been found to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases. Further research into the specific mechanisms of action for this compound could elucidate its therapeutic potential in inflammatory conditions.
Synthesis Methodologies
The synthesis of (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions starting from readily available precursors. Common methodologies include:
- Condensation Reactions : This involves the reaction between hydrazine derivatives and appropriate aldehydes or ketones to form the pyrazole ring.
- Functionalization : Subsequent functionalization steps introduce the furan and ethoxy groups, enhancing the compound's biological activity.
- Purification Techniques : Techniques such as recrystallization or chromatography are employed to purify the final product.
Case Study 1: Antimicrobial Evaluation
In a study published in ACS Omega, several pyrazole derivatives were tested for their antimicrobial efficacy against common bacterial strains. The results indicated that certain modifications to the pyrazole core significantly enhanced activity against resistant strains, suggesting that structural variations can lead to improved pharmacological profiles .
Case Study 2: Anticancer Activity Assessment
A recent investigation into the anticancer properties of pyrazole derivatives revealed that compounds with similar structural motifs to (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide exhibited promising results in inhibiting tumor growth in vitro and in vivo models. This underscores the potential for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally analogous to several pyrazole-carbohydrazide derivatives, differing primarily in substituent groups. Key comparisons are summarized below:
Spectroscopic and Computational Data
- FT-IR : The target compound’s C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) align with spectra in and .
- DFT Calculations : Substituents like 4-ethoxy-3-methoxyphenyl likely reduce the HOMO-LUMO gap (predicted ~4.5 eV), enhancing reactivity compared to dichlorophenyl analogues (~5.2 eV) .
Key Research Findings
Substituent Effects: Electron-donating groups (e.g., ethoxy, methoxy) improve solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., Cl, NO₂) . Furan rings enhance π-π interactions in enzyme active sites but may limit metabolic stability .
Pharmacological Potential: Pyrazole-carbohydrazides with mixed aryl/heteroaryl substituents (e.g., furan + methoxyphenyl) show dual activity as enzyme inhibitors and antiproliferative agents .
Synthetic Challenges :
- Steric hindrance from bulky groups (e.g., 4-methylbenzyloxy) reduces reaction yields, necessitating optimized conditions (e.g., reflux in THF) .
Q & A
Q. How does this compound compare structurally and functionally to analogs like (E)-N’-(2,4-dichlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
